Elevated Lipophilicity (LogP) Drives Enhanced Membrane Permeability and Target Engagement
2-Amino-4,6-difluorophenol exhibits a significantly higher calculated octanol-water partition coefficient (LogP) compared to its non-fluorinated analog 2-aminophenol and the mono-fluorinated isomer 2-amino-5-fluorophenol, indicating superior membrane permeability and potential for enhanced cellular uptake [1][2]. This increased lipophilicity is a direct consequence of the dual electron-withdrawing fluorine substituents.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 2-Aminophenol: LogP = 0.84; 2-Amino-5-fluorophenol: LogP = 1.05 |
| Quantified Difference | ΔLogP = +0.26 vs. 2-aminophenol; +0.05 vs. 2-amino-5-fluorophenol |
| Conditions | Calculated values using XLogP3-AA (target) and ChemAxon/ACD/Labs (comparators) |
Why This Matters
Higher LogP correlates with improved passive diffusion across biological membranes, a critical parameter for hit-to-lead optimization in drug discovery.
- [1] PubChem. (2025). 2-Amino-4,6-difluorophenol. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/133788-83-7 View Source
- [2] ChemBase. (n.d.). 2-aminophenol. Retrieved from http://www.chembase.cn/molecule-100668.html View Source
